molecular formula C6H13NNaO4S B011074 MES sodium salt CAS No. 71119-23-8

MES sodium salt

Cat. No.: B011074
CAS No.: 71119-23-8
M. Wt: 218.23 g/mol
InChI Key: SADPCIINLASURY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

MES sodium salt, also known as 4-Morpholineethanesulfonic acid sodium salt, is primarily used as a buffering agent in biological and biochemical research .

Mode of Action

As a buffering agent, this compound helps maintain a constant pH in a solution, even in the presence of acid or base . It does this by donating or accepting protons (H+ ions) to resist changes in hydrogen ion concentration, thereby stabilizing the pH of the solution .

Biochemical Pathways

Instead, it creates an optimal pH environment that is essential for many biochemical reactions and pathways to occur efficiently . For example, it can be used in cell culture media, where it helps maintain the pH necessary for cell growth and metabolism .

Pharmacokinetics

Its primary role is to control the pH of the solution in which it is dissolved .

Result of Action

The main result of this compound’s action is the maintenance of a stable pH environment. This is crucial in many biological and biochemical contexts, as many enzymes and biochemical reactions require a specific pH range to function optimally .

Action Environment

The efficacy and stability of this compound as a buffer are influenced by several environmental factors. These include temperature, concentration of the buffer, and the presence of other ions in the solution . It is soluble in water, providing a clear colorless solution, and is stable at 2-8°C for months . The pH of a solution should be between 9 and 10 depending on concentration .

Biochemical Analysis

Biochemical Properties

MES sodium salt plays a significant role in biochemical reactions due to its effective buffering capacity within the pH range of 5.5 to 6.7 . It is highly soluble in water and provides high-solution clarity . The pKa of this compound is 6.10 at 25°C , making it an ideal candidate for cell culture media and protein-based buffer formulations to maintain a stable environment in solution .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a buffer. It helps maintain a stable pH environment, which is crucial for maintaining cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound does not directly interact with biomolecules or influence gene expression. Instead, its primary role is to provide a stable pH environment that allows biomolecules, enzymes, and cellular processes to function optimally .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is known for its stability. It does not degrade over time, ensuring a consistent buffering capacity . Long-term effects on cellular function have not been reported in in vitro or in vivo studies.

Metabolic Pathways

This compound is not involved in metabolic pathways. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels. Its primary function is to maintain pH stability in biochemical solutions .

Transport and Distribution

As a soluble compound, this compound can be distributed throughout cells and tissues via diffusion and convection. It does not interact with transporters or binding proteins, and it does not accumulate within cells or tissues .

Subcellular Localization

This compound does not have a specific subcellular localization. As a small, soluble molecule, it is present throughout the cell, wherever aqueous solutions are found .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholineethanesulfonic acid, sodium salt typically involves the reaction of morpholine with ethylene oxide, followed by sulfonation with sulfur trioxide or chlorosulfonic acid. The resulting 4-Morpholineethanesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production process is scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperatures maintained between 70-90°C and reaction times ranging from 4-6 hours . The final product is purified and crystallized to achieve high purity levels suitable for research applications .

Chemical Reactions Analysis

Types of Reactions: 4-Morpholineethanesulfonic acid, sodium salt primarily undergoes acid-base reactions due to its buffering properties. It can also participate in substitution reactions where the sulfonic acid group is replaced by other functional groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reacting with alkyl halides can produce alkylated derivatives of the compound .

Properties

CAS No.

71119-23-8

Molecular Formula

C6H13NNaO4S

Molecular Weight

218.23 g/mol

IUPAC Name

sodium;2-morpholin-4-ylethanesulfonate

InChI

InChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);

InChI Key

SADPCIINLASURY-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1CCS(=O)(=O)[O-].[Na+]

SMILES

C1COCCN1CCS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1COCCN1CCS(=O)(=O)O.[Na]

71119-23-8

Related CAS

117961-21-4

Synonyms

SODIUM 2-MORPHOLINOETHANESULFONATE; sodium 4-morpholin-1-ylethylsulphonate; 4-morpholineethanesulfonic acid sodium salt; 2-MORPHOLINOETHANESULFONIC ACID SODIUM SALT; 2-(N-MORPHOLINO)ETHANESULFONIC ACID, NA; 2-(N-MORPHOLINO)ETHANESULFONIC ACID SODIUM SALT; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What unique interaction does MES sodium salt exhibit with metal cations when part of a monolayer on a silver surface?

A1: Research using surface-enhanced Raman scattering (SERS) reveals that, unlike free MES molecules in solution, MES molecules immobilized on a silver surface readily form contact ion pairs with metal cations like Na+. Interestingly, the local symmetry of the sulfonic groups in these surface-bound MES molecules remains largely unaffected, contrary to observations in this compound crystals and theoretical predictions for isolated MES-Na+ interactions []. This suggests that surface attachment significantly alters the interaction dynamics between MES and metal cations.

Q2: How does the presence of sodium cations influence the structure of organic monolayers containing 2-(N-Morpholino)ethanesulfonic acid (MES)?

A2: Studies using 2-mercaptoethanesulfonate (MES) monolayers on silver surfaces indicate that sodium cations in the surrounding electrolyte can significantly modify the monolayer/electrolyte interface structure []. This is attributed to the formation of contact ion pairs between the sulfonic groups of MES and the sodium cations, leading to structural rearrangements within the monolayer.

Q3: Can this compound be used in plant cell culture media, and what is an example of its application?

A3: Yes, this compound is a valuable component in plant cell culture media for pH buffering. It has been successfully incorporated into a liquid medium for in vitro germination and maturation of Sambucus nigra L. (black elderberry) pollen []. In this application, this compound, along with other components, facilitated a high germination rate and supported the development of microspores into mature pollen.

Q4: What is the role of this compound in immunomagnetic purification of tau protein?

A4: this compound is utilized as a buffering agent during the covalent immobilization of anti-tau antibodies to magnetic microparticles for immunomagnetic purification of tau protein []. While not directly interacting with the target protein, it maintains a stable pH environment crucial for preserving antibody functionality during the immobilization process.

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